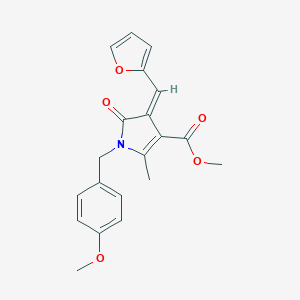
methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as Furanone C-30, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains a pyrrole ring, a furan ring, and an ester group. Furanone C-30 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
Mécanisme D'action
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 exerts its antibacterial, antifungal, and antitumor effects by different mechanisms. It has been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting the synthesis of essential cell components. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has also been shown to reduce inflammation and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of antibacterial, antifungal, and antitumor activities. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is also relatively unstable and can degrade over time.
Orientations Futures
There are several future directions for the research on methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30. One of the directions is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in other fields, such as agriculture and food preservation. Additionally, future studies could focus on improving the solubility and stability of methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 to enhance its efficacy and bioavailability.
Conclusion:
In conclusion, methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been shown to have antibacterial, antifungal, and antitumor properties. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 exerts its effects by different mechanisms and has various biochemical and physiological effects. It has several advantages and limitations for lab experiments, and there are several future directions for its research.
Méthodes De Synthèse
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been synthesized using different methods. One of the methods involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate and acetic acid to yield 4-(4-methoxybenzylidene)-3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester. The resulting compound is then treated with furfural in the presence of sodium ethoxide to yield methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30. Another method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to yield 4-(4-methoxybenzylidene)-3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester. The resulting compound is then treated with furfural in the presence of sodium ethoxide to yield methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30.
Applications De Recherche Scientifique
Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antitumor properties. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been shown to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. It has also been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Propriétés
Nom du produit |
methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Formule moléculaire |
C20H19NO5 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
methyl (4Z)-4-(furan-2-ylmethylidene)-1-[(4-methoxyphenyl)methyl]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-13-18(20(23)25-3)17(11-16-5-4-10-26-16)19(22)21(13)12-14-6-8-15(24-2)9-7-14/h4-11H,12H2,1-3H3/b17-11- |
Clé InChI |
FRFKXWZWFYYOHY-BOPFTXTBSA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC |
Solubilité |
7.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298928.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298930.png)
![ethyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B298931.png)
![5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298934.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298937.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298940.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298942.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298944.png)
![(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298945.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)
![2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298950.png)